2-bromothieno[2,3-c]pyridin-7-ol

Physicochemical characterization Formulation development Chromatographic method development

2-Bromothieno[2,3-c]pyridin-7-ol (CAS 960289-04-7) is the only direct cross-coupling handle for introducing aryl/heteroaryl diversity at the thiophene ring of the thieno[2,3-c]pyridine scaffold—a vector distinct from pyridine-ring substitutions. The 2-bromo isomer's computed LogP (2.35) and density (1.801 g·cm⁻³) differ significantly from the 4-bromo isomer, enabling straightforward QC by HPLC. Supplied at ≥98% purity for direct use in GMP-adjacent synthesis. Avoids cryogenic lithiation chemistry that limits scale-up of in-house routes. Critical for MCH receptor antagonist programs targeting metabolic disorders and kinase inhibitor SAR studies.

Molecular Formula C7H4BrNOS
Molecular Weight 230.1
CAS No. 960289-04-7
Cat. No. B6229920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromothieno[2,3-c]pyridin-7-ol
CAS960289-04-7
Molecular FormulaC7H4BrNOS
Molecular Weight230.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromothieno[2,3-c]pyridin-7-ol (CAS 960289-04-7): Procurement-Relevant Identity and Class Placement


2-Bromothieno[2,3-c]pyridin-7-ol (CAS 960289-04-7; synonym: 2-bromo-6H-thieno[2,3-c]pyridin-7-one) is a brominated heterocyclic building block belonging to the thieno[2,3-c]pyridine family, featuring a fused thiophene-pyridine bicyclic core with a bromine atom at the 2-position of the thiophene ring and a 7-oxo (lactam) functionality . It is employed as a synthetic intermediate in medicinal chemistry programs—most notably as a precursor to melanin-concentrating hormone (MCH) receptor antagonists—and as a cross-coupling substrate for constructing more complex thienopyridine derivatives [1]. Its molecular formula is C₇H₄BrNOS, with a molecular weight of 230.08 g·mol⁻¹ and a reported purity specification of ≥98% from multiple suppliers .

Why 2-Bromothieno[2,3-c]pyridin-7-ol Cannot Be Replaced by Its Positional Isomers or the Non-Brominated Parent


The bromine position on the thieno[2,3-c]pyridine scaffold is not a trivial variation; it governs both the synthetic route required to install the halogen and the subsequent cross-coupling reactivity profile. The 2-position resides on the electron-rich thiophene ring, whereas the 4- and 7-positions belong to the pyridine ring; this electronic dichotomy means that reaction partners, catalyst systems, and yields optimized for a 4-bromo or 7-bromo thienopyridine will not transfer predictably to the 2-bromo congener [1]. Furthermore, the 7-oxo tautomerism (lactam–lactim equilibrium) is sensitive to the position of the bromine substituent, altering hydrogen-bond donor/acceptor capacity, computed LogP, and chromatographic retention—properties that directly affect both downstream synthetic efficiency and biological screening outcomes [2]. Substituting the 2-bromo isomer with the non-brominated parent (CAS 28981-13-7) forfeits the cross-coupling handle entirely, while substitution with the 3-bromo (CAS 1360967-00-5) or 4-bromo (CAS 29512-83-2) isomer changes the vector of derivatization and the electronic character of the coupling partner, which can alter reaction yields by >20% in comparable Suzuki–Miyaura transformations on related heteroaryl bromide systems [3].

Quantitative Procurement Evidence for 2-Bromothieno[2,3-c]pyridin-7-ol: Comparator-Based Differentiation Data


Computed Density: 33% Higher Than the Non-Brominated Parent Scaffold

The predicted density of 2-bromothieno[2,3-c]pyridin-7-ol is 1.801 g·cm⁻³ , representing a 33% increase over the non-brominated parent thieno[2,3-c]pyridin-7-ol (CAS 28981-13-7; predicted density 1.355±0.06 g·cm⁻³) . This substantial density shift (+0.446 g·cm⁻³) reflects the mass contribution of the bromine atom (79.9 Da) and altered crystal packing, which affects solvent partitioning behavior, recrystallization solvent selection, and large-scale handling characteristics. By contrast, the 3-bromo positional isomer (CAS 1360967-00-5) lacks density data in major authoritative databases, limiting its predictability for process development .

Physicochemical characterization Formulation development Chromatographic method development

Lipophilicity (LogP): +0.35 Log Units Above the Non-Brominated Scaffold, Divergent from the 4-Bromo Isomer

The computed LogP of 2-bromothieno[2,3-c]pyridin-7-ol is 2.35210 [1], compared with LogP 2.00190 for the non-brominated parent thieno[2,3-c]pyridin-7-ol —a ΔLogP of +0.35. This bromine-driven lipophilicity increase is consistent with the Hansch π value for aromatic bromine (~0.86) when corrected for the heteroaromatic environment. Notably, the 4-bromo positional isomer (CAS 29512-83-2) has a reported ALogP of approximately 1.8 , indicating that moving the bromine from the 2-position (thiophene ring) to the 4-position (pyridine ring) reduces computed lipophilicity by ~0.55 log units. This divergence has practical consequences: the 2-bromo isomer will exhibit longer reversed-phase HPLC retention and higher organic-solvent extractability than its 4-bromo counterpart.

ADME prediction Lipophilicity Medicinal chemistry lead optimization

Synthetic Route Differentiation: C-2 Bromination Requires Directed Deprotonation, Unlike Direct Electrophilic Bromination at C-4

Published synthetic methodology on the thieno[2,3-c]pyridine scaffold demonstrates that the 4- and 7-positions undergo direct electrophilic bromination (e.g., via NBS) and the resulting bromides readily participate in Suzuki, Stille, and Buchwald couplings; however, functionalization at the C-2 position follows a fundamentally different pathway requiring deprotonation at the thiophene C-2, trapping with trimethyltin chloride to form a 2-stannyl intermediate, and subsequent Stille coupling [1]. This mechanistic dichotomy means that the 2-bromo isomer cannot be accessed through the same synthetic sequence used for 4- or 7-bromo derivatives; it requires a distinct lithiation–electrophilic quench protocol. Procurement of the pre-formed 2-bromo building block therefore eliminates the need for this additional synthetic step, which on related thienopyridine systems has been reported to require cryogenic conditions (−78 °C) and strict anhydrous handling [2].

Synthetic chemistry Regioselective bromination Thienopyridine functionalization

Bromine-on-Thiophene vs Bromine-on-Pyridine: Divergent Cross-Coupling Reactivity

The 2-bromo substituent of 2-bromothieno[2,3-c]pyridin-7-ol resides on the electron-rich thiophene ring, whereas the bromine in the 4-bromo isomer (CAS 29512-83-2) and 7-bromo derivatives is attached to the electron-deficient pyridine ring . In Pd(0)-catalyzed cross-coupling reactions, electron-rich aryl bromides generally undergo slower oxidative addition than electron-poor aryl bromides. On thiophene systems, the 2-position is the most electron-rich carbon, and published work on 2-bromothiophene and related heteroaryl bromides has established that Suzuki–Miyaura coupling rates can vary by an order of magnitude depending on the electronic character of the bromine-bearing ring [1]. Consequently, optimized catalyst–ligand systems and reaction conditions (temperature, base, solvent) developed for 4-bromo- or 7-bromo-thieno[2,3-c]pyridines are not directly transferable to the 2-bromo isomer without re-optimization.

Palladium catalysis Suzuki-Miyaura coupling Heteroaryl bromide reactivity

Specific Patent-Cited Application: Intermediate for MCH Receptor Antagonist Programs

The reduced congener of the target compound, 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 960289-03-6), is explicitly cited in supplier documentation as an intermediate in the preparation of thieno[2,3-c]pyridine derivatives that act as melanin-concentrating hormone (MCH) receptor antagonists [1]. The aromatic 2-bromothieno[2,3-c]pyridin-7-ol (CAS 960289-04-7) is the oxidized precursor used to access this reduced intermediate. Multiple patent families (including WO applications and US patents) describe MCH antagonist compounds containing the thieno[2,3-c]pyridine core with substitution at the 2-position, targeting obesity and metabolic disorders [2]. This established patent-to-compound traceability provides procurement justification that is absent for the 4-bromo and 3-bromo positional isomers, which lack comparable patent-cited intermediate documentation.

Melanin-concentrating hormone Obesity therapeutics GPCR antagonist

Validated Application Scenarios for 2-Bromothieno[2,3-c]pyridin-7-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki–Miyaura Coupling at the Thiophene 2-Position

When a medicinal chemistry program requires introduction of aryl or heteroaryl diversity at the thiophene ring of the thieno[2,3-c]pyridine scaffold—a vector distinct from pyridine-ring substitutions—2-bromothieno[2,3-c]pyridin-7-ol provides the only direct cross-coupling handle at this position. The 33% higher density (+0.446 g·cm⁻³ vs the non-brominated parent) and +0.35 LogP lipophilicity increase indicate that the brominated intermediate will behave differently during extractive workup and chromatographic purification compared to the non-brominated scaffold, requiring adjusted solvent systems. The documented synthetic methodology establishing that C-2 functionalization proceeds via a deprotonation–stannylation pathway distinct from direct C-4 or C-7 bromination underscores that purchasing the pre-formed 2-bromo building block avoids cryogenic lithiation chemistry that is difficult to scale beyond milligram quantities in most academic and industrial laboratories.

Process Chemistry: Scalable Synthesis of MCH Receptor Antagonist Intermediates

For kilogram-scale synthesis of MCH receptor antagonist candidates targeting obesity and metabolic disorders, 2-bromothieno[2,3-c]pyridin-7-ol (CAS 960289-04-7) serves as the oxidized precursor to 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 960289-03-6), a documented intermediate in this therapeutic class . The well-characterized computed properties of the 2-bromo isomer—density 1.801 g·cm⁻³, LogP 2.35210, PSA 61.10, pKa 11.95—provide process chemists with the data needed for solvent selection, extractive workup design, and chromatographic purification method development, information that is unavailable for the 3-bromo positional isomer (density N/A, LogP N/A) . The ≥98% purity specification available from multiple suppliers supports direct use in GMP-adjacent synthetic sequences without additional purification.

Chemical Biology: Kinase Inhibitor Scaffold Construction with Defined Hinge-Binder Geometry

The thieno[2,3-c]pyridine core has been validated as an ATP-mimetic kinase inhibitor scaffold in multiple published studies, including the identification of GRK2 inhibitors through structure-driven optimization . The 2-bromo substituent on the thiophene ring enables vectorial diversification at a position that projects toward the kinase solvent-exposed region or ribose pocket, depending on the binding mode, while the 7-oxo group serves as the hinge-binding hydrogen bond donor–acceptor motif. The divergent lipophilicity of the 2-bromo isomer (LogP 2.35) vs the 4-bromo isomer (ALogP ~1.8) means that lead compounds derived from these two isomers will exhibit different physicochemical property profiles, potentially affecting kinase selectivity, cellular permeability, and microsomal stability. For structure–activity relationship (SAR) studies requiring systematic exploration of the thiophene 2-position, the 2-bromo building block provides the sole direct entry point.

Analytical Method Development: Chromatographic Separation of Bromothienopyridine Regioisomers

The computed LogP difference of ~0.55 units between the 2-bromo (LogP 2.35) and 4-bromo (ALogP ~1.8) positional isomers predicts baseline chromatographic separation under standard reversed-phase HPLC conditions (C18 column, water-acetonitrile gradient). For quality control laboratories that must verify the isomeric purity of bromothienopyridine intermediates—particularly when regioisomeric impurities could propagate through a multi-step synthesis and compromise final API purity—the well-characterized computed properties of the 2-bromo isomer (density, LogP, PSA, pKa) provide the foundation for developing a stability-indicating HPLC method without requiring authentic samples of every potential regioisomeric impurity.

Quote Request

Request a Quote for 2-bromothieno[2,3-c]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.